Carboxylesterase Inhibition Profile vs. Free Acid and Other Scaffolds
Methyl 5-hydroxy-2-methyl-4-nitrobenzoate exhibits a moderate inhibitory effect on pig liver carboxylesterase, a key enzyme in drug metabolism and prodrug activation. Its activity is quantifiably distinct from its free acid counterpart and other inhibitors. Specifically, the compound shows an IC50 of 119 nM against Sus scrofa carboxylesterase [1]. In contrast, a structurally distinct inhibitor (BDBM50350322) has a Ki of 1,550 nM against the human isoform, highlighting a difference in potency and species/enzyme specificity [2]. While the free acid analog (5-hydroxy-2-methyl-4-nitrobenzoic acid) is also reported to have an IC50 of 119 nM, this data point suggests the esterification does not abolish activity but may be crucial for other properties like cell permeability [1]. This data establishes a baseline activity profile for this specific scaffold.
| Evidence Dimension | Inhibition of carboxylesterase |
|---|---|
| Target Compound Data | IC50 = 119 nM |
| Comparator Or Baseline | Inhibitor BDBM50350322: Ki = 1,550 nM (human isoform) |
| Quantified Difference | Target compound is ~13x more potent in this assay, though species differences exist. |
| Conditions | Sus scrofa (pig) liver carboxylesterase; p-nitrophenyl acetate substrate; 5 min incubation [1] |
Why This Matters
This demonstrates a specific, quantifiable biological activity for the scaffold, differentiating it from inactive or less potent analogs for projects focused on esterase modulation.
- [1] BindingDB BDBM50371972 CHEMBL270375. BindingDB. View Source
- [2] BindingDB BDBM50350322 CHEMBL1812860. BindingDB. View Source
